molecular formula C10H18N2O3S2 B1447506 Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine CAS No. 1445722-18-8

Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine

Cat. No.: B1447506
CAS No.: 1445722-18-8
M. Wt: 278.4 g/mol
InChI Key: DGHWIMWERYFPPB-UHFFFAOYSA-N
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Description

Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine is a complex organic compound that features a thiophene ring, a sulfamoyl group, and a hydroxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine typically involves multiple steps, starting with the formation of the thiophene ring. Common methods for synthesizing thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of sulfur with various carbonyl compounds under specific conditions.

For the specific synthesis of this compound, the thiophene ring is first functionalized with a hydroxypropyl group. This is followed by the introduction of the sulfamoyl group through a sulfonation reaction. The final step involves the ethylation of the amine group to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The sulfamoyl group can be reduced to form a sulfonamide.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitrating agents can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the sulfamoyl group would produce a sulfonamide.

Scientific Research Applications

Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new thiophene-based compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the sulfamoyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler analog that lacks the hydroxypropyl and sulfamoyl groups.

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a trisubstituted thiophene structure.

Uniqueness

Ethyl({[2-hydroxy-2-(thiophen-3-yl)propyl]sulfamoyl})methylamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxypropyl and sulfamoyl groups allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-[1-[[ethyl(methyl)sulfamoyl]amino]-2-hydroxypropan-2-yl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S2/c1-4-12(3)17(14,15)11-8-10(2,13)9-5-6-16-7-9/h5-7,11,13H,4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHWIMWERYFPPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)NCC(C)(C1=CSC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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